![molecular formula C14H11NO2S2 B2402339 Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 861452-15-5](/img/structure/B2402339.png)
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
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Overview
Description
“Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is a chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” are not available from the sources .Scientific Research Applications
Proteomics Research
MBITC is a specialty compound used in proteomics research. Its unique structure makes it valuable for studying protein interactions, post-translational modifications, and protein-ligand binding. Researchers often employ MBITC as a labeling reagent to detect and quantify proteins in complex mixtures. The isothiocyanate group reacts with amino groups in proteins, allowing for selective tagging and subsequent analysis by mass spectrometry or gel electrophoresis .
Heterocyclic Synthesis
MBITC contains a thiophene ring with an isothiocyanate functional group. This combination makes it an interesting building block for synthesizing novel heterocyclic compounds. Researchers have explored its use in multi-step reactions to create diverse thiophene derivatives. By modifying the benzyl and carboxylate groups, chemists can generate new molecules with potential biological activities .
Sensors and Detection
The reactivity of MBITC with amino groups extends beyond proteomics. Researchers have used it to functionalize surfaces for biosensors and chemical sensors. By immobilizing MBITC on substrates, they can detect specific analytes (e.g., proteins, enzymes, or small molecules) with high sensitivity and selectivity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGJYHYPFQXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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